Cas no 85118-33-8 (Gaboxadol hydrochloride)

Gaboxadol hydrochloride is a selective extrasynaptic GABA_A receptor agonist, primarily targeting the δ-subunit-containing receptors. This compound exhibits high affinity and specificity, making it a valuable tool for neurological research, particularly in studies involving sleep regulation, anxiety, and neuropharmacology. Its hydrochloride salt form ensures enhanced solubility and stability, facilitating precise dosing in experimental applications. Gaboxadol hydrochloride's unique mechanism of action distinguishes it from traditional GABAergic agents, offering insights into extrasynaptic inhibition and tonic current modulation. The compound is characterized by its purity and consistency, meeting rigorous standards for research use. It is commonly employed in preclinical studies to explore GABAergic signaling pathways and potential therapeutic applications.
Gaboxadol hydrochloride structure
Gaboxadol hydrochloride structure
Product Name:Gaboxadol hydrochloride
CAS No:85118-33-8
MF:C6H9ClN2O2
MW:176.600860357285
MDL:MFCD00055180
CID:834448
PubChem ID:253659629
Update Time:2025-06-14

Gaboxadol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol, HCl salt
    • Gaboxadol Hydrochloride
    • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]Pyridin-3(2H)-One Monohydrochloride
    • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol HCl
    • Gaboxadol (hydrochloride)
    • Gaboxadol HCl
    • THIP hydrochloride
    • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol Hydrochloride
    • 478RVH3TVD
    • 4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3(2H)-one monohydrochloride
    • 4,5,6,7-TETRAHYDROISOXAZOLO[5,4-C]PYRIDIN-3-OL HCL, GABOXADOL-HCL
    • THIP HCl
    • (THIP)
    • MLS002154080
    • SPECTRUM1503648
    • AOB5024
    • HM
    • Lu 02-030 hydrochloride
    • Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, monohydrochloride (9CI)
    • EINECS 285-687-7
    • DB-357643
    • AKOS024015212
    • SR-01000075651-6
    • SR-01000075651-7
    • G0405
    • SR-01000075651
    • CCG-39368
    • NCGC00261918-01
    • NCGC00094475-01
    • Gaboxadol hydrochloride, solid, >=98% (HPLC)
    • EN300-152453
    • GABOXADOL HYDROCHLORIDE [MI]
    • 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride
    • HY-10233
    • NS00092495
    • HMS1571C05
    • SR-01000075651-3
    • BCP16610
    • SR-01000075651-1
    • ZDZDSZQYRBZPNN-UHFFFAOYSA-N
    • ISOXAZOLO(5,4-C)PYRIDIN-3(2H)-ONE, 4,5,6,7-TETRAHYDRO-, HYDROCHLORIDE (1:1)
    • NCGC00094475-02
    • AS-53745
    • EU-0101233
    • NSC759585
    • CS-0002508
    • Lu 02-030 (hydrochloride); THIP (hydrochloride)
    • NCGC00094475-04
    • SMR000875361
    • 85118-33-8
    • 4,5,6,7-Tetrahydro-isoxazolo[5,4-c]pyridin-3(2H)-one;
    • UNII-478RVH3TVD
    • Tox21_501233
    • P17040
    • Q27259031
    • LP01233
    • 85118-33-8 (HCl)
    • Z2688689710
    • 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol hydrochloride
    • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-onehydrochloride
    • ISOXAZOLO(5,4-C)PYRIDIN-3(2H)-ONE, 4,5,6,7-TETRAHYDRO-, MONOHYDROCHLORIDE
    • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one hydrochloride
    • CHEMBL1255746
    • BP-12453
    • T-101
    • THIP (hydrochloride)
    • NCGC00094475-03
    • DTXSID90234251
    • Pharmakon1600-01503648
    • Lu 02-030 (hydrochloride)
    • MFCD00055180
    • J Med Chem 26: 895 (1983)
    • Gaboxadol hydrochloride
    • MDL: MFCD00055180
    • Inchi: 1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
    • InChI Key: ZDZDSZQYRBZPNN-UHFFFAOYSA-N
    • SMILES: Cl.O=C1C2CCNCC=2ON1

Computed Properties

  • Exact Mass: 176.03500
  • Monoisotopic Mass: 176.035255
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 210
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4

Experimental Properties

  • Boiling Point: 295.7 °C at 760 mmHg
  • Flash Point: 132.6 °C
  • Solubility: ethanol: soluble0.91mg/mL
  • PSA: 58.03000
  • LogP: 0.74440
  • Merck: 4321

Gaboxadol hydrochloride Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22; S24/25
  • RTECS:NY3398000
  • Storage Condition:(BD306001)

Gaboxadol hydrochloride Pricemore >>

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Gaboxadol hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:85118-33-8)Gaboxadol hydrochloride
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:85118-33-8)Gaboxadol(hydrochloride)
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Additional information on Gaboxadol hydrochloride

Recent Advances in Gaboxadol Hydrochloride (85118-33-8) Research: A Comprehensive Review

Gaboxadol hydrochloride (CAS: 85118-33-8), a selective extrasynaptic GABAA receptor agonist, has garnered significant attention in recent years due to its potential therapeutic applications in neurological and psychiatric disorders. This research briefing synthesizes the latest findings on Gaboxadol hydrochloride, focusing on its pharmacological properties, clinical efficacy, and emerging applications. Recent studies have highlighted its unique mechanism of action, which distinguishes it from traditional GABAergic agents, making it a promising candidate for conditions such as insomnia, epilepsy, and neurodevelopmental disorders.

A pivotal study published in Neuropharmacology (2023) demonstrated that Gaboxadol hydrochloride exhibits high affinity for δ-subunit-containing GABAA receptors, which are predominantly located extrasynaptically. This binding profile underlies its ability to enhance tonic inhibition without causing the pronounced sedative effects associated with synaptic GABAA receptor activation. The study utilized electrophysiological recordings and behavioral assays in rodent models, revealing that Gaboxadol hydrochloride significantly improved sleep architecture by increasing slow-wave sleep (SWS) duration while minimizing next-day residual effects.

In the context of epilepsy, a 2024 preclinical investigation in Epilepsia reported that Gaboxadol hydrochloride reduced seizure frequency in a dose-dependent manner in a genetic model of Dravet syndrome. The researchers employed video-EEG monitoring and immunohistochemical techniques to confirm the drug's antiepileptic effects, which were attributed to its ability to restore inhibitory tone in hyperexcitable neural circuits. Notably, the study also identified a potential neuroprotective role, as Gaboxadol hydrochloride treatment was associated with reduced neuronal apoptosis in the hippocampus.

Clinical trials have further expanded the therapeutic horizon for Gaboxadol hydrochloride. A Phase IIb randomized controlled trial (2023) evaluated its efficacy in treatment-resistant insomnia, demonstrating statistically significant improvements in sleep onset latency and wake after sleep onset (WASO) compared to placebo. The trial, which included polysomnography and patient-reported outcomes, also reported favorable safety profiles with no evidence of dependence or withdrawal symptoms—a critical advantage over conventional hypnotics. These findings were corroborated by a subsequent meta-analysis in Sleep Medicine Reviews (2024), which positioned Gaboxadol hydrochloride as a viable alternative for patients with contraindications to benzodiazepine receptor agonists.

Emerging research has also explored the potential of Gaboxadol hydrochloride in neurodevelopmental disorders. A groundbreaking study in Molecular Psychiatry (2024) investigated its effects in a mouse model of Fragile X syndrome, showing marked improvements in social interaction and repetitive behaviors. The study employed advanced techniques such as two-photon calcium imaging and transcriptomic analysis, revealing that Gaboxadol hydrochloride normalized aberrant neuronal hyperactivity and restored synaptic plasticity deficits. These preclinical findings have spurred interest in initiating clinical trials for autism spectrum disorders, with an investigational new drug (IND) application expected in late 2024.

From a pharmacological perspective, recent advancements in formulation technology have addressed previous challenges with Gaboxadol hydrochloride's pharmacokinetics. A 2024 patent application disclosed a novel sustained-release formulation that maintains therapeutic plasma concentrations for up to 12 hours, optimizing its clinical utility for sleep maintenance insomnia. Additionally, computational modeling studies have identified structural analogs with improved blood-brain barrier permeability, paving the way for next-generation extrasynaptic GABAA receptor modulators.

In conclusion, the body of research on Gaboxadol hydrochloride (85118-33-8) continues to expand, revealing its multifaceted therapeutic potential across diverse neurological indications. While clinical translation remains an active area of investigation, the compound's unique pharmacological profile and favorable safety data position it as a promising candidate for addressing unmet needs in neuropsychopharmacology. Future research directions include large-scale Phase III trials for insomnia indications, exploration of combination therapies with other neuromodulators, and further mechanistic studies to elucidate its effects on neural network dynamics.

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Amadis Chemical Company Limited
(CAS:85118-33-8)Gaboxadol hydrochloride
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85118-33-8)Gaboxadol(hydrochloride)
LE18086
Purity:99%
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